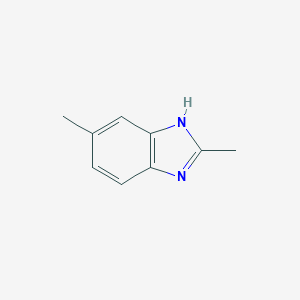

2,5-Dimethyl-1H-benzimidazole

Beschreibung

Historical Context and Discovery of Benzimidazole (B57391) Core

The journey into the world of benzimidazoles began in the latter half of the 19th century. While the parent compound, benzimidazole, was discovered during research on vitamin B12, the synthesis of its derivatives predates this finding. wikipedia.org The initial investigations into the biological activities of the benzimidazole nucleus were reported in 1944 by Woolley, who speculated that they might act similarly to purines. nih.gov A significant milestone was the discovery that 5,6-dimethyl-1H-benzimidazole is a degradation product of vitamin B12, where it serves as an axial ligand for the cobalt atom. nih.goviosrphr.org This finding spurred considerable interest in the synthesis and biological exploration of benzimidazole and its derivatives. nih.gov

The first synthesis of a benzimidazole derivative was achieved by Hoebrecker in 1872. ijarsct.co.inwisdomlib.orgnbu.ac.inresearchgate.netrsc.orgchemrxiv.org He successfully prepared 2,5-Dimethyl-1H-benzimidazole through the reduction of 2-nitro-4-methylacetanilide. iosrphr.orgnbu.ac.innih.govencyclopedia.pub This pioneering work laid the groundwork for the development of various synthetic methodologies for this class of compounds. Hoebrecker's method involved the reduction of the nitro group and subsequent cyclization to form the imidazole (B134444) ring. researchgate.netnih.govencyclopedia.pub

| Compound | Starting Material | Reagents | Year of Synthesis | Pioneer |

| This compound | 2-nitro-4-methylacetanilide | Tin (Sn) and Hydrochloric acid (HCl) | 1872 | Hoebrecker |

Significance of the Benzimidazole Nucleus as a Privileged Pharmacophore

The benzimidazole nucleus is widely regarded as a "privileged pharmacophore" in medicinal chemistry. nih.goviosrphr.orgijpsjournal.combohrium.com This designation is attributed to its ability to serve as a versatile scaffold for the design of ligands that can interact with a diverse range of biological targets, leading to a wide array of pharmacological activities. ijpsjournal.combohrium.com The structural rigidity and the presence of both hydrogen bond donors and acceptors in the benzimidazole ring system contribute to its ability to bind to various enzymes and receptors. ijpsjournal.com

The broad spectrum of biological activities exhibited by benzimidazole derivatives is extensive and includes:

Anticancer iosrphr.orgnih.govimpactfactor.org

Antiviral iosrphr.orgchemrxiv.org

Antihypertensive iosrphr.orgbohrium.com

Anti-inflammatory iosrphr.orgijpsjournal.com

Analgesic iosrphr.org

Antimicrobial ijpsjournal.comwisdomlib.orgimpactfactor.org

Anthelmintic iosrphr.orgwikipedia.org

Antihistaminic iosrphr.orgwikipedia.orgresearchgate.net

Antiulcer iosrphr.orgresearchgate.net

This wide range of activities has led to the development of numerous commercially successful drugs containing the benzimidazole core, such as the proton pump inhibitor omeprazole (B731) and the anthelmintic agent albendazole (B1665689). wikipedia.orgrsc.orgimpactfactor.org

Overview of this compound's Position within Benzimidazole Research

As the first synthesized benzimidazole derivative, this compound holds a significant historical position. iosrphr.orgnih.gov While much of the subsequent research has focused on more complex and substituted benzimidazoles to optimize specific biological activities, the fundamental structure of this compound continues to be a subject of interest. It serves as a valuable building block in the synthesis of more complex molecules and materials. Its chemical properties, including its stability and reactivity, make it a useful reagent and catalyst in various organic reactions. Research into its potential applications in coordination chemistry and material science is also ongoing. evitachem.com The study of this foundational compound provides insights into the structure-activity relationships that govern the diverse biological effects of the broader benzimidazole class.

| Property | Description |

| Chemical Formula | C₉H₁₀N₂ |

| Molar Mass | 146.19 g/mol |

| Appearance | Colorless crystal |

| Melting Point | 202-205 °C vwr.com |

| CAS Number | 1792-41-2 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHOAOSHABGEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170779 | |

| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1792-41-2 | |

| Record name | 2,6-Dimethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COS3Q3924 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of 2,5-Dimethyl-1H-benzimidazole by providing precise information about the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) reveal the connectivity of protons in the molecule.

In a typical ¹H NMR spectrum recorded in chloroform-d (B32938) (CDCl₃), the compound exhibits distinct signals corresponding to the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the protons of the two methyl groups. ias.ac.in The N-H proton usually appears as a broad singlet in the downfield region, around δ 12.04 ppm, due to proton exchange and hydrogen bonding. ias.ac.in

The aromatic region shows three signals. A singlet at approximately δ 7.33 ppm corresponds to the proton at the C4 position, which has no adjacent protons to couple with. ias.ac.in The protons at C6 and C7 appear as doublets. The proton at C7 is observed around δ 7.43 ppm with a coupling constant of J = 7.9 Hz, and the C6 proton appears at approximately δ 7.02 ppm with the same coupling constant, indicating their ortho relationship. ias.ac.in

The two methyl groups (at C2 and C5) are magnetically non-equivalent and thus appear as two distinct singlets. The C2-methyl protons are typically found around δ 2.62 ppm, while the C5-methyl protons resonate at approximately δ 2.41 ppm. ias.ac.in

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 12.04 | br s | - |

| H-7 | 7.43 | d | 7.9 |

| H-4 | 7.33 | s | - |

| H-6 | 7.02 | d | 7.9 |

| C2-CH₃ | 2.62 | s | - |

| C5-CH₃ | 2.41 | s | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbon atom at the C2 position, situated between the two nitrogen atoms, is the most deshielded among the sp² carbons, appearing at approximately δ 151.7 ppm. ias.ac.in The quaternary carbons of the benzene (B151609) ring (C3a, C5, and C7a) and the methine carbons (C4, C6, and C7) resonate in the aromatic region between δ 114 and 139 ppm. ias.ac.in Specifically, the signals can be assigned as follows: C3a at δ 138.3, C7a at δ 136.7, and C5 at δ 132.6 ppm. The signals for the protonated aromatic carbons appear at δ 124.4 (C4), δ 114.5 (C7), and δ 114.3 (C6) ppm. ias.ac.in

The aliphatic region contains two signals for the two methyl carbons. The C2-methyl carbon appears around δ 14.9 ppm, while the C5-methyl carbon is observed at approximately δ 22.1 ppm. ias.ac.in

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 151.7 |

| C3a | 138.3 |

| C7a | 136.7 |

| C5 | 132.6 |

| C4 | 124.4 |

| C7 | 114.5 |

| C6 | 114.3 |

| C5-CH₃ | 22.1 |

| C2-CH₃ | 14.9 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguous structural confirmation of benzimidazole (B57391) derivatives. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the signals for the H6 and H7 protons, confirming their ortho relationship on the benzene ring. nih.govturkjps.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum could be used to confirm the assignments of the methyl groups by showing correlations between the C5-methyl protons and the adjacent aromatic protons at C4 and C6. nih.govipb.pt It can also help to confirm the spatial relationship between protons on the benzimidazole core. These 2D techniques are vital for distinguishing between isomers and confirming substitution patterns.

¹³C NMR Analysis of Carbon Framework

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the validation of the molecular formula. For this compound, the molecular formula is C₉H₁₀N₂.

Calculated Mass: The theoretical monoisotopic mass for C₉H₁₀N₂ ([M+H]⁺) is 146.0844. ias.ac.in

Found Mass: Experimental HRMS analysis typically finds a mass that is very close to the calculated value, for example, 146.0847, confirming the elemental composition with high confidence. ias.ac.in

This precise mass measurement is critical for distinguishing the target compound from other isomers or compounds with the same nominal mass. acs.orgtsijournals.com

The analysis of fragmentation patterns, often achieved through techniques like Collision-Induced Dissociation (CID), provides valuable structural information. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 146 is expected to be prominent due to the stability of the aromatic heterocyclic system. researchgate.net

The fragmentation of benzimidazole derivatives can proceed through several pathways. scispace.com Common fragmentation might involve:

Loss of a methyl radical (•CH₃): Fragmentation could occur via the loss of a methyl group from either the C2 or C5 position, leading to a fragment ion at m/z 131.

Ring Fragmentation: Cleavage of the imidazole ring can lead to characteristic fragment ions. For instance, the loss of hydrogen cyanide (HCN) from the [M-CH₃]⁺ ion could produce a fragment at m/z 104.

Retro-Diels-Alder (RDA) type reaction: The benzimidazole ring system can undergo fragmentation characteristic of aromatic systems, although the stability of the ring often makes this a minor pathway.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For benzimidazole derivatives, these methods are crucial for identifying key functional groups and understanding the molecular structure. acs.orgresearchgate.net The vibrational spectra are often complex, and assignments are typically supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding normal modes. mdpi.comresearchgate.net

For benzimidazole and its derivatives, the experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra calculated using methods like B3LYP with basis sets such as 6-311++G(d,p). mdpi.comresearchgate.net Scaling factors are sometimes applied to the calculated frequencies to achieve better agreement with experimental values, except for X-H stretching modes where the correlation is often direct. acs.orgresearchgate.net

The vibrational spectra of this compound and its analogs are characterized by specific bands corresponding to the vibrations of its constituent functional groups. The N-H stretching vibration in benzimidazoles typically appears as a broad, medium-intensity band in the IR spectrum. researchgate.net In related benzimidazole compounds, this ν(N-H) vibration has been observed around 3423 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings generally appear in the 3000–3123 cm⁻¹ region. mdpi.com

The C=N and C=C stretching vibrations within the benzimidazole ring system are typically observed in the 1400-1600 cm⁻¹ range. Other significant vibrations include in-plane and out-of-plane bending of C-H and N-H bonds, which occur at lower frequencies. researchgate.net Theoretical calculations using programs like Vibrational Energy Distribution Analysis (VEDA) help in making precise assignments by determining the potential energy distribution for each vibrational mode. mdpi.comresearchgate.net

Table 1: Vibrational Assignments for Benzimidazole Derivatives This table presents typical experimental and calculated vibrational frequencies for key functional groups in benzimidazole derivatives, which are comparable to those expected for this compound.

| Functional Group | Vibration Type | Typical Experimental Wavenumber (cm⁻¹) | Typical Calculated Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | ~3423 | - | researchgate.net |

| Aromatic C-H | Stretching | 2919 - 3089 | 3009 - 3123 | mdpi.com |

| C=O | Stretching | 1659 | 1688 - 1710 | nih.gov |

| C=C / C=N | Ring Stretching | 1279 - 1588 | 1255 - 1576 | mdpi.com |

| C-H | In-plane bending | 1000 - 1330 | - | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique has been applied to numerous benzimidazole derivatives to establish their precise molecular geometry, conformation, and crystal packing. researchgate.netimist.mamdpi.com For instance, studies on compounds like 5,6-dimethyl-1H-benzimidazol-3-ium nitrate (B79036) and various substituted benzimidazoles provide critical data on their crystal systems, space groups, and unit cell dimensions. nih.goviucr.org

The process of refining a crystal structure from raw X-ray diffraction data is a critical step. The SHELX suite of programs (including SHELXS and SHELXL) is a standard tool for the solution and refinement of small-molecule crystal structures. Numerous studies on benzimidazole derivatives explicitly report the use of SHELXS for structure solution via direct methods and SHELXL for the full-matrix least-squares refinement of the structure. nih.govnih.govresearchgate.net This software allows for the refinement of atomic positions, anisotropic displacement parameters for non-hydrogen atoms, and the modeling of hydrogen atoms, often using a riding model. nih.gov

Crystallographic analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry. In benzimidazole derivatives, the bond lengths and angles are generally within expected ranges. nih.gov For example, C-N bond lengths in the imidazole ring are typically between 1.304 Å and 1.468 Å. mdpi.com Torsion angles are particularly important as they define the relative orientation of different parts of the molecule, such as the planarity between the benzimidazole core and any substituents. researchgate.net In some structures, the benzimidazole ring system is nearly planar, while attached substituent groups may be canted at a significant angle. researchgate.netnih.gov

Table 2: Selected Crystallographic Bond and Angle Data for a Benzimidazole Analog Data from a related benzimidazole derivative, illustrating typical geometric parameters.

| Parameter | Bond/Angle | Value (Experimental) | Value (Calculated) | Reference |

| Bond Length | C8–C10 | 1.389(2) Å | 1.395 Å | mdpi.comresearchgate.net |

| Bond Length | C10–C11 | 1.382(2) Å | 1.388 Å | mdpi.comresearchgate.net |

| Bond Length | N1-H1···O3 | 2.777(15) Å | - | mdpi.com |

| Bond Angle | C7–C8–C10–C11 | 167.64(14)° | 168.64° | mdpi.comresearchgate.net |

| Torsion Angle | C8–C10–C11–C12 | 168.36(13)° | 166.71° | mdpi.comresearchgate.net |

| Torsion Angle | C8–C10–C11–C14 | -20.60(2)° | -24.00° | mdpi.comresearchgate.net |

The crystal packing of benzimidazole derivatives is stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly significant, with the N-H group of the imidazole ring acting as a hydrogen bond donor to an acceptor atom (like oxygen or nitrogen) on an adjacent molecule. mdpi.com This often leads to the formation of chains or dimers. nih.govnih.gov For example, N—H⋯O hydrogen bonds have been shown to link nitrate and benzimidazole ions into a three-dimensional network. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent benzimidazole molecules are common. researchgate.net These interactions, where the electron-rich π systems overlap, contribute significantly to the stability of the crystal lattice, with typical centroid-to-centroid distances ranging from 3.5 Å to 3.9 Å. researchgate.netmdpi.com Weak C-H···π interactions can also be observed, further consolidating the crystal structure. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the properties of benzimidazole (B57391) derivatives. researchgate.net Calculations are often performed using specific functionals, such as B3LYP, combined with various basis sets like 6-31G*, 6-311+G**, and 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netacs.org These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net

Geometry Optimization and Molecular Conformation Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2,5-Dimethyl-1H-benzimidazole. The process of geometry optimization involves finding the minimum energy conformation of the molecule. For benzimidazole derivatives, the benzimidazole core is typically found to be nearly planar.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Band Gap)

The electronic properties of this compound are critical for understanding its reactivity and potential applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com

A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited and is therefore more reactive. DFT calculations provide the energies of these frontier molecular orbitals. For example, in a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the calculated HOMO and LUMO energies were -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. nih.gov These values are fundamental in predicting the charge transfer characteristics within the molecule. scirp.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8170 |

| ELUMO | -0.8904 |

| Energy Gap (ΔE) | 4.9266 |

Charge Distribution Analysis (e.g., Natural Bond Orbitals (NBO) Analysis)

NBO analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. scirp.orgacadpubl.eu For instance, in substituted imidazole (B134444) systems, significant stabilization energies have been calculated for interactions involving lone pairs on nitrogen atoms and π* antibonding orbitals of the aromatic rings. acadpubl.eu This delocalization of electron density is a key factor in the chemical behavior of benzimidazole derivatives. scirp.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shielding Constants)

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical vibrational frequencies (FT-IR and Raman) are often calculated and scaled to account for the systematic errors inherent in the computational methods. mdpi.comuprm.edu For benzimidazole derivatives, calculated vibrational modes, such as C-H and N-H stretching, and ring breathing vibrations, generally show good agreement with experimental spectra. researchgate.netmdpi.com

Similarly, NMR shielding constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netmdpi.com These theoretical shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). walshmedicalmedia.com The comparison between calculated and experimental ¹H and ¹³C NMR chemical shifts provides a powerful tool for structural elucidation and confirmation. researchgate.netwalshmedicalmedia.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. nih.gov

Understanding Adsorption Properties and Synergistic Effects

MD simulations are particularly useful for understanding how molecules like this compound interact with surfaces, a crucial aspect for applications such as corrosion inhibition. nih.govacs.org These simulations can model the adsorption of the inhibitor molecule onto a metal surface, such as iron, in a corrosive environment. nih.govmdpi.com

The simulations can reveal the preferred orientation of the adsorbed molecule. Often, heterocyclic compounds adsorb in a planar or near-planar fashion to maximize the interaction between their π-electron systems and the metal surface. mdpi.com The simulation calculates the interaction energy between the inhibitor and the surface, with a more negative value indicating stronger and more spontaneous adsorption. mdpi.com MD simulations can also be used to study synergistic effects, for example, how the presence of other ions, like halides, might enhance the adsorption and protective properties of the inhibitor. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding the physicochemical properties that govern the therapeutic efficacy of molecules, thereby guiding the rational design of new and more potent derivatives. For benzimidazole derivatives, including this compound, QSAR studies have been instrumental in elucidating the structural requirements for a range of biological activities.

Detailed research findings from various QSAR studies have highlighted the significance of specific structural features and physicochemical parameters of benzimidazole derivatives in determining their biological activities. These studies often employ a variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, to develop predictive models.

One study focused on the genotoxic activity of 2,5-disubstituted benzimidazole derivatives using the Bacillus subtilis rec-assay. nih.gov The QSAR analysis revealed that the structural and quantum chemical parameters are significant for the genotoxic activity. Specifically, the nature of substituents at both the 2- and 5-positions was found to be important. The study indicated that an electron-donating group at the R position (position 5) increased genotoxic activity. nih.gov

In the realm of anti-inflammatory research, the substitution pattern on the benzimidazole core has been shown to be critical. For instance, a study on 1,2,5-trisubstituted benzimidazoles as anti-inflammatory agents showed that a methyl group at the R1 position (position 2) and a methoxy (B1213986) moiety at the R position (position 5) resulted in potent and selective COX-2 inhibition. nih.gov Conversely, another study noted that substituting the C5 position with a methyl or nitro group led to only moderate inhibitory action against certain inflammatory targets. nih.gov

QSAR investigations into the anticonvulsant properties of 1,2,5-trisubstituted benzimidazoles have also provided valuable insights. Research has indicated that while the linker at position one does not significantly alter activity, the nature of the substituent at position five is crucial. researchgate.net Specifically, compounds bearing an electron-withdrawing group at position five demonstrated enhanced anticonvulsant activity, a finding predicted and validated by QSAR models. researchgate.net

The influence of substitutions on the anticancer properties of benzimidazoles has been another active area of QSAR research. Studies have demonstrated that the presence of a methyl group at position 5 of the benzimidazole ring can be crucial for enhancing the bioactivities of these compounds against cancer cell lines like A549 and PC-3. rsc.org In contrast, the presence of carboxylic or nitro groups at the same position was found to decrease anticancer activity. rsc.org

Furthermore, QSAR analysis of 2-amino- and 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa revealed that 2-aminobenzimidazole (B67599) derivatives were generally more active than their 2-methylbenzimidazole (B154957) counterparts. mdpi.com This suggests that an amino substituent at the 2-position is more favorable for antibacterial activity against this pathogen compared to a methyl group. mdpi.com

The following tables summarize key findings from selected QSAR studies on benzimidazole derivatives, illustrating the impact of substitutions at various positions on different biological activities.

Table 1: Influence of Substituents on Genotoxic Activity of 2,5-Disubstituted Benzimidazoles

| Position of Substitution | Favorable Substituent Type | Impact on Genotoxic Activity | Reference |

| 2 | Bridge elements like -CH2-CH2- or -CH2-O- | Significant for activity | nih.gov |

| 5 (R) | Electron-donating groups | Increased activity | nih.gov |

Table 2: Structure-Activity Relationship of Benzimidazole Derivatives as Anti-inflammatory Agents

| Position 2 Substituent (R) | Position 5 Substituent (R1) | Biological Effect | Reference |

| H | Methoxy | Potent and selective COX-2 inhibition | nih.gov |

| Methyl | H | High selectivity for COX-2 inhibition | nih.gov |

| - | Methyl or Nitro | Moderate inhibitory action | nih.gov |

| Amino or Methyl | - | Complete loss of anti-inflammatory activity | nih.gov |

Table 3: QSAR Findings for Anticonvulsant Activity of 1,2,5-Trisubstituted Benzimidazoles

| Position of Substitution | Substituent Type | Impact on Anticonvulsant Activity | Reference |

| 1 (Linker) | Various | No significant change in activity | researchgate.net |

| 2 (R2) | Optimum chain length | Responsible for activity | researchgate.net |

| 5 (R3) | Electron-withdrawing group | Better activity | researchgate.net |

Table 4: Impact of Substituents on Anticancer Activity of Benzimidazole Derivatives

| Position of Substitution | Favorable/Unfavorable Substituent | Impact on Anticancer Activity | Reference |

| 5 | Methyl group | Crucial for enhancing bioactivity | rsc.org |

| 5 | Carboxylic or Nitro groups | Decreased activity | rsc.org |

**Table 5: QSAR Insights into Antibacterial Activity against *Pseudomonas aeruginosa***

| Position 2 Substituent | General Activity Comparison | Reference |

| Amino | More active than 2-methyl derivatives | mdpi.com |

| Methyl | Less active than 2-amino derivatives | mdpi.com |

Coordination Chemistry of 2,5 Dimethyl 1h Benzimidazole

Ligand Properties of Benzimidazole (B57391) Derivatives

Benzimidazole and its derivatives are recognized as effective coordinating agents for a variety of metal ions. mdpi.comresearchgate.net Their ability to form stable complexes is attributed to the presence of donor atoms and a conjugated π-system within their bicyclic structure. mdpi.com The nature and position of substituents on the benzimidazole ring can significantly modulate the ligand's electronic and steric characteristics, thereby influencing the properties and structure of the resulting metal complexes. ijrrjournal.comacs.org

The benzimidazole ring contains two nitrogen atoms that can serve as potential binding sites for metal ions. researchgate.net One of these is a pyridinic-type nitrogen (-N=) which is part of the imine group, and the other is a pyrrolic-type nitrogen (-NH-) within the imidazole (B134444) ring. wikipedia.org The lone pair of electrons on the sp2-hybridized imine nitrogen is readily available for coordination with a metal center. mdpi.com This nitrogen atom is the primary binding site in most benzimidazole-metal complexes. ekb.eg The acidity of the N-H proton allows for deprotonation, creating an anionic ligand that can also coordinate with metal ions. wikipedia.org

In 2,5-Dimethyl-1H-benzimidazole, the presence of a methyl group at the 2-position can influence the basicity of the imine nitrogen and introduce steric hindrance, which in turn affects the coordination geometry of the resulting metal complexes. The methyl group at the 5-position, part of the benzene (B151609) ring, can also electronically influence the benzimidazole ring system. wikipedia.org

While simple benzimidazole derivatives often act as monodentate ligands, they can be incorporated into larger molecules to create multidentate ligand architectures. mdpi.comresearchgate.net By linking two or more benzimidazole units or by introducing other donor groups onto the benzimidazole scaffold, ligands with bidentate, tridentate, or even higher denticities can be synthesized. mdpi.comresearchgate.net These multidentate ligands are capable of forming more stable chelate complexes with metal ions. researchgate.net

For instance, Schiff base ligands derived from the condensation of a substituted benzimidazole with an aldehyde or ketone can offer multiple coordination sites. mdpi.com Similarly, linking benzimidazole moieties with flexible or rigid spacers can lead to the formation of bridging ligands that can connect multiple metal centers, resulting in polynuclear complexes or coordination polymers. researchgate.netacs.org The design of such multidentate ligands based on the this compound framework allows for the fine-tuning of the coordination environment around the metal ion, which is crucial for applications in areas like catalysis and materials science. mdpi.com

Nitrogen Atoms as Potential Binding Sites

Formation of Transition Metal Complexes

The reaction of this compound with various transition metal salts leads to the formation of coordination complexes. jocpr.com The stoichiometry and reaction conditions, such as the solvent and temperature, play a significant role in determining the final structure of the complex. mdpi.com The resulting complexes often exhibit interesting geometries and electronic properties.

This compound typically coordinates to metal ions as a monodentate ligand through its imine nitrogen atom. ekb.egjocpr.com This is the most common coordination mode observed for simple benzimidazole derivatives. However, other coordination modes are possible, especially when the N-H proton is removed. Deprotonation of the imidazole ring leads to a benzimidazolate anion, which can act as a bridging ligand, connecting two metal centers.

Furthermore, the introduction of other functional groups onto the this compound scaffold can lead to more complex coordination behaviors. researchgate.netresearchgate.net For example, a substituent at the 2-position containing another donor atom (like oxygen or sulfur) can lead to the formation of a bidentate chelate. researchgate.net

When this compound is part of a larger, multidentate ligand, it can participate in the formation of stable chelate rings with a metal ion. researchgate.net The formation of five- or six-membered chelate rings is particularly favored due to their thermodynamic stability. researchgate.netresearchgate.net For example, a ligand containing a this compound unit linked to another donor group, such as a pyridine (B92270) or a phenol (B47542), can coordinate to a metal ion in a bidentate or tridentate fashion, forming one or more chelate rings. mdpi.commdpi.com

The geometry of these chelate rings is influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the steric constraints imposed by the substituents on the benzimidazole ring. The formation of such stable ring structures is a key principle in the design of metal complexes with specific catalytic or biological activities. researchgate.net

Metal-Ligand Coordination Modes

Applications in Catalysis

Transition metal complexes containing benzimidazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. doi.orgsemanticscholar.org The versatility of the benzimidazole scaffold allows for the tuning of the steric and electronic properties of the catalyst, which can influence its activity, selectivity, and stability. chemscene.com

Applications in Optical and Magnetic Materials

Following a comprehensive review of available scientific literature, there is currently no specific information regarding the applications of coordination complexes derived from this compound in the fields of optical and magnetic materials.

Searches for research detailing the fluorescence, luminescence, non-linear optical (NLO) properties, magnetic susceptibility, or spin-crossover behavior of metal complexes containing the this compound ligand did not yield any specific studies or data. While the synthesis of this compound is documented researchgate.netias.ac.inresearchgate.netchemrxiv.org, and related benzimidazole derivatives have been investigated for such properties, the research has not been extended to the coordination chemistry of this specific isomer for materials science applications. For instance, studies on derivatives like 1,6-Bis(this compound)hexane have focused on biological applications, using luminescence as a bioassay tool rather than investigating it as an intrinsic material property. jocpr.com

Consequently, data tables on photoluminescent or magnetic properties for coordination compounds of this compound cannot be provided.

Biological and Medicinal Chemistry Research Applications

Antimicrobial Activity

Derivatives of 2,5-Dimethyl-1H-benzimidazole have been a focus of research for their potential to combat various microbial pathogens. nih.govjapsonline.com

Research has shown that benzimidazole (B57391) derivatives, including those with a 2,5-dimethyl configuration, exhibit a broad spectrum of antibacterial activity. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. farmaciajournal.commdpi.com For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown weak-to-moderate activity against E. coli, a Gram-negative bacterium, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 1024 μg/mL. acs.org In contrast, these derivatives displayed good inhibitory action against Gram-positive bacteria. acs.org Another study found that some 2-substituted benzimidazole derivatives were more active against Gram-negative bacteria like E. coli, P. aeruginosa, and S. typhimurium than against Gram-positive bacteria such as S. aureus and B. subtilis. farmaciajournal.com The antibacterial potential often depends on the specific substitutions on the benzimidazole core. researchgate.netfarmaciajournal.com

The emergence of drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) presents a significant challenge to public health. rsc.org Benzimidazole derivatives have been investigated as potential agents against this superbug. frontiersin.orgsemanticscholar.org

One study identified a derivative, 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol (BIP), which, while not showing direct antibacterial activity up to 64 μg/ml, was found to down-regulate virulence genes in an MRSA strain. frontiersin.org This suggests an anti-virulence mechanism rather than direct bactericidal or bacteriostatic action. frontiersin.org

In another study, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and tested. acs.org Compound 2g from this series demonstrated significant antibacterial activity against MRSA, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL, which was comparable to the standard drug amikacin (B45834) (MIC = 8 μg/mL). acs.org

A fluorinated benzimidazole derivative, TFBZ, has shown potent antibacterial efficacy against planktonic MRSA with a MIC of 4 μg/mL and a minimum bactericidal concentration (MBC) of 8 μg/mL. semanticscholar.org This compound was also effective in eradicating MRSA biofilms. semanticscholar.org

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives against MRSA

| Compound | MRSA Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol (BIP) | MW2 | >64 | frontiersin.org |

| Compound 2g (N-heptyl, 4-methoxyphenyl (B3050149) derivative) | ATCC 43300 | 4 | acs.org |

Derivatives of this compound have also been evaluated for their antifungal properties against various fungal strains, including Aspergillus niger and Candida albicans. farmaciajournal.comnih.govmdpi.com The antifungal activity is often influenced by the nature of the substituents on the benzimidazole ring. nih.gov

In one study, a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized. nih.gov Compounds 1b , 1c , 2e , and 2g from this series showed moderate activity against both C. albicans and A. niger, with MIC values of 64 μg/mL for both strains. acs.org Another derivative, [2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone, was found to be as potent as the reference drug fluconazole (B54011) against the tested fungal strains. tandfonline.com

Research has indicated that introducing alkyl groups at the N-1 position of 2-phenyl-1H-benzo[d]imidazole can lead to positive antifungal activities. nih.gov For example, some derivatives exhibited stronger antifungal potency with MIC values ranging from 64 to 512 μg/mL. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| [2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone | C. albicans | 0.005 µM/ml | tandfonline.com |

| [2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone | A. niger | 0.005 µM/ml | tandfonline.com |

| Compounds 1b, 1c, 2e, 2g | C. albicans | 64 | acs.org |

Benzimidazole derivatives have emerged as a significant class of compounds with antiviral activity, particularly against herpesviruses like Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). asm.orgresearchgate.netresearchgate.net

Certain halogenated benzimidazole ribonucleosides have shown potent and selective activity against HCMV. asm.org For instance, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo analog (BDCRB) are known inhibitors of HCMV replication. researchgate.net These compounds have a unique mechanism of action that does not involve the viral DNA polymerase, making them attractive candidates for antiviral therapy. researchgate.net

Studies on acetylated, tetrahalogenated benzimidazole d-ribonucleosides revealed their inhibitory effects on both ganciclovir-sensitive and ganciclovir-resistant clinical isolates of HCMV. asm.org One such compound, Cl4RB, was particularly effective against ganciclovir-resistant strains. asm.org Some benzimidazole derivatives have exhibited high activity against VZV, with IC50 values in the range of 0.2–0.5 μg/mL. researchgate.net

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound | Virus | Activity (IC50) | Reference |

|---|---|---|---|

| Benzimidazole derivatives | CMV | >0.2, 1.1–3.2, 1.0–1.2 μg/mL | researchgate.net |

| Benzimidazole derivatives | VZV | 0.2–0.5, 0.6–2.8, 0.8–1.4 μg/mL | researchgate.net |

| Cl4RB | GCV-resistant HCMV | 0.15 ± 0.07 µM | asm.org |

Benzimidazole compounds are widely used in both human and veterinary medicine to treat infections caused by helminths. arabjchem.orgrsc.org Their mechanism of action is often related to the inhibition of tubulin polymerization in the parasites. derpharmachemica.com

Several studies have highlighted the anthelmintic potential of various benzimidazole derivatives. rsc.orgijdrt.comderpharmachemica.com For example, certain 1H-benzimidazole-2-yl hydrazones have demonstrated potent activity against Trichinella spiralis larvae in vitro. rsc.org In one study, some synthesized benzimidazole derivatives showed significant anthelmintic activity against the earthworm Pheretima posthuma, with one compound, 2-(4-chlorophenyl)-5-nitro-1-(piperidin-1-ylmethyl)-1H-benzimidazole, showing particularly potent activity. ijdrt.com

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. jyoungpharm.orgscielo.br Benzimidazole derivatives, especially those with 2,5- and 2,6-disubstitution, have shown significant promise as antimycobacterial agents. jyoungpharm.org

A series of novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their tuberculostatic activity. nih.gov Compounds bearing methyl groups on the benzimidazole system, such as 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole, exhibited high activity against M. tuberculosis strains, with MIC values ranging from 0.8 to 6.2 μg/mL. nih.gov These compounds were also found to be selective for M. tuberculosis over eukaryotic cells. nih.gov

In another study, a series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized and evaluated. scielo.br Two compounds from this series, 6p and 6z , were identified as lead compounds with MIC values of 6.9 and 3.8 µM against M. tuberculosis H37Rv, respectively. scielo.br These compounds were also active against multidrug-resistant strains and showed no apparent toxicity to Vero and HepG2 cells. scielo.br

Furthermore, some benzimidazole derivatives have been found to inhibit vital mycobacterial enzymes like isocitrate lyase, pantothenate synthetase, and chorismate mutase. tandfonline.comd-nb.info

Table 4: Antitubercular Activity of Selected Benzimidazole Derivatives

| Compound | Target | MIC | Reference |

|---|---|---|---|

| 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole | M. tuberculosis | 0.8 - 6.2 μg/mL | nih.gov |

| Compound 6p | M. tuberculosis H37Rv | 6.9 µM | scielo.br |

| Compound 6z | M.tuberculosis H37Rv | 3.8 µM | scielo.br |

Mechanisms of Antimicrobial Action

While the benzimidazole scaffold is known for its antimicrobial properties, specific studies detailing the mechanisms of action for This compound are not found in the current body of research. The general mechanisms for the benzimidazole class are discussed below for context, but it is crucial to note that these have not been specifically demonstrated for the 2,5-dimethyl derivative.

No specific research was identified that investigates the interference of This compound with essential microbial metabolic pathways. Studies on other benzimidazole derivatives suggest that this class of compounds can exert antimicrobial effects by inhibiting key enzymes necessary for microbial survival, but data specific to the 2,5-dimethyl variant is lacking.

The inhibition of microtubule polymerization is a known antimicrobial and anthelmintic mechanism for certain benzimidazole compounds, such as albendazole (B1665689) and mebendazole. This action disrupts cell division and structure in susceptible organisms. However, there are no specific studies in the reviewed literature that demonstrate or investigate the potential of This compound to act as a microtubule inhibitor.

Interference with Essential Microbial Metabolic Pathways

Enzyme Inhibition

The this compound scaffold has been incorporated into various molecules that have demonstrated inhibitory activity against a range of enzymes.

Carbonic Anhydrase I and II Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. tandfonline.com

A series of novel 2-(4-(4-ethyl-5-(2-(substitutedphenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5,6-dimethyl-1H-benzimidazole derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase I (hCA I) and II (hCA II). nih.govanadolu.edu.tr All the synthesized compounds displayed good inhibitory activity against both isoforms. nih.govanadolu.edu.tr

| Compound | Target Enzyme | IC50 (µM) |

| 5e | hCA I | 1.288 nih.govanadolu.edu.tr |

| 5h | hCA II | 1.532 nih.govanadolu.edu.tr |

This table presents the half-maximal inhibitory concentration (IC50) values for the most active compounds against human carbonic anhydrase I and II.

Kinetic studies revealed that these compounds act as non-competitive inhibitors. nih.govanadolu.edu.tr Molecular docking studies further supported the experimental findings by showing the binding interactions of the most active compounds within the active sites of hCA I and hCA II. nih.govanadolu.edu.tr

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. esisresearch.orgtandfonline.com They are well-established targets for anticancer drugs. esisresearch.org Several benzimidazole derivatives have been identified as topoisomerase inhibitors. tandfonline.comdergipark.org.trnih.gov For example, bis-benzimidazole derivatives have shown remarkable activity in interfering with mammalian DNA topoisomerase I. tandfonline.com Specifically, compounds like 2′-(4-ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5′-bi-1H-benzimidazole (Hoechst 33342) are known inhibitors of both topoisomerase I and II. esisresearch.org While direct studies on this compound itself as a topoisomerase inhibitor are limited, the broader class of benzimidazoles, including substituted bi-1H-benzimidazoles, shows significant potential in this area. esisresearch.orgnih.govrhhz.net

Kinase Inhibition

Protein kinases are enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of proteins. google.com Their dysregulation is often associated with diseases like cancer, making them important therapeutic targets. google.com Certain benzimidazole derivatives have been developed as potent and selective kinase inhibitors. psu.edunih.gov

A notable example is 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), a powerful and selective inhibitor of protein kinase CK2. psu.edunih.govresearchgate.net DMAT exhibits a very low Ki value of 40 nM for CK2 and is significantly more potent than the parent compound, 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB). psu.edunih.govresearchgate.net While this specific compound is a tetrabrominated derivative, it highlights the potential of the benzimidazole scaffold in designing effective kinase inhibitors. psu.edunih.govresearchgate.net

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a group of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. PDE inhibitors have therapeutic applications in conditions such as erectile dysfunction and cardiovascular diseases. mdpi.com

A novel class of phosphodiesterase 10A (PDE10A) inhibitors based on a benzimidazole scaffold was designed and synthesized. nih.gov By introducing an isopropyl group at the 2-position and a methoxy (B1213986) group at the 5-position of the benzimidazole ring of a lead compound, researchers identified a potent PDE10A inhibitor with reduced off-target activity. nih.gov This demonstrates the utility of the substituted benzimidazole core in developing selective PDE inhibitors. nih.gov

Anti-inflammatory and Analgesic Activities

Benzimidazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. scialert.netnih.govarabjchem.orgrjpbcs.comjmpas.comarabjchem.orgjchemlett.comekb.egfrontiersin.org The benzimidazole nucleus is a key structural component in many compounds exhibiting these activities. arabjchem.org

Antioxidant Activity

Derivatives of this compound have been investigated for their potential as antioxidants. ijcrt.org Antioxidants are crucial in combating oxidative stress, a condition linked to various chronic diseases caused by reactive oxygen species (ROS). mdpi.com The antioxidant potential of benzimidazole derivatives is often evaluated through various in-vitro assays, including DPPH radical scavenging, ferric ion reducing power (FRAP), and inhibition of lipid peroxidation. mdpi.comdergipark.org.tr

Research has shown that the antioxidant activity of benzimidazole derivatives can be influenced by the nature and position of substituents on the benzimidazole core. For instance, a study on new hybrid structures of benzimidazole and thiadiazole revealed that some compounds exhibited greater antioxidant properties than vitamin E in the FRAP assay. scielo.br Another study involving pyrrole-benzimidazole derivatives demonstrated that most of the synthesized compounds exhibited notable inhibitory effects on superoxide (B77818) anion formation. nih.gov

In one study, the antioxidant activity of newly synthesized benzimidazole derivatives was assessed using four different in-vitro tests. mdpi.com All the tested compounds displayed antioxidant potential, though with varying degrees of efficacy. mdpi.com Similarly, another investigation of imines containing 1H-benzimidazoles found that most synthesized compounds had lipid peroxidation (LPO) inhibitory activity, with one derivative showing 57% inhibition. turkjps.org

Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound Type | Assay | Key Finding | Reference |

|---|---|---|---|

| Benzimidazole-Thiadiazole Hybrids | FRAP | Some compounds showed more antioxidant properties than vitamin E. | scielo.br |

| Pyrrole-Benzimidazole Derivatives | Superoxide Anion Formation Inhibition | Most compounds exhibited remarkable inhibitory effects. | nih.gov |

| Imines containing 1H-Benzimidazoles | Lipid Peroxidation (LPO) Inhibition | One derivative caused 57% inhibition of LPO level. | turkjps.org |

| General Benzimidazole Derivatives | DPPH, FRAP, β-carotene bleaching, TBARS | All tested compounds showed antioxidant potential. | mdpi.com |

Other Pharmacological Applications

The versatility of the benzimidazole scaffold extends to a multitude of other pharmacological applications, driven by the ability to modify its structure to interact with various biological targets. ijpsjournal.com

Benzimidazole derivatives are prominent in the treatment of peptic ulcers. researchgate.netrasayanjournal.co.in They primarily act as proton pump inhibitors (PPIs), which suppress gastric acid secretion. rasayanjournal.co.in The antiulcer activity of these compounds is attributed to their ability to inhibit the H+/K+-ATPase enzyme system in gastric parietal cells. rasayanjournal.co.in

Several studies have focused on synthesizing and evaluating new benzimidazole derivatives for their antiulcer potential. researchgate.netrasayanjournal.co.in For example, the replacement of the pyridine (B92270) nucleus in omeprazole (B731) with ethyl 4-dimethylamino-5-pyrimidine carboxylate resulted in a compound with good antiulcer and gastroprotective activity. rasayanjournal.co.in The introduction of different substituents on the benzimidazole ring has been explored to enhance efficacy and reduce toxicity. researchgate.netrasayanjournal.co.in

Certain benzimidazole derivatives have been developed as effective antihypertensive agents. researchgate.netresearchgate.net A notable class of these compounds acts as angiotensin II receptor antagonists, which play a crucial role in regulating blood pressure. researchgate.net Marketed drugs like Candesartan and Telmisartan incorporate the benzimidazole moiety and are used in the management of hypertension. researchgate.net

Research in this area involves the synthesis of novel benzimidazole derivatives and their evaluation for angiotensin II receptor antagonism. researchgate.net For instance, a series of benzimidazole derivatives were synthesized and tested in Wister rats, demonstrating their potential as antihypertensive agents. researchgate.net Molecular docking studies are also employed to understand the interaction of these compounds with the AT1 receptor. researchgate.net

The benzimidazole nucleus has been identified as a promising scaffold for the development of antidiabetic agents. nih.gov Some derivatives have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov By inhibiting these enzymes, these compounds can help in managing postprandial hyperglycemia.

A study on novel benzimidazole urea (B33335) derivatives revealed that almost all compounds displayed strong to moderate antioxidant activities, and some exhibited potent α-glucosidase and α-amylase inhibitory activities. nih.gov For example, one compound in the series showed significant α-glucosidase inhibition, comparable to the standard drug acarbose. nih.gov

Benzimidazole derivatives have been investigated for their anticonvulsant properties, showing promise in the management of epilepsy. rsc.orgresearchgate.net The mechanism of action for their anticonvulsant activity is an area of ongoing research.

Several studies have reported the synthesis and evaluation of new benzimidazole derivatives with anticonvulsant activity. scholarsresearchlibrary.comhrpub.orgafjbs.com In one study, a series of 1,2,5-trisubstituted benzimidazoles were among the compounds investigated in the early stages of anticonvulsant drug development. questjournals.org Another study on new derivatives of 5-methoxy-2-mercapto benzimidazole found that all synthesized compounds possessed anticonvulsant activity against yohimbine (B192690) hydrochloride-induced epilepsy. scholarsresearchlibrary.com Furthermore, research on pyrrolyl benzimidazole derivatives identified compounds with excellent consensus scores in docking studies with proteins relevant to anticonvulsant activity. iajpr.com

The benzimidazole scaffold has also been explored for developing anticoagulant agents, which are crucial in preventing and treating thrombotic disorders. researchgate.netacs.org Some derivatives have shown potent activity as thrombin inhibitors. researchgate.net

In a study focused on 1,2,5-trisubstituted benzimidazole fluorinated derivatives, several compounds exhibited better anticoagulant activity than the reference drug argatroban. researchgate.net Molecular docking simulations suggested that these compounds could be promising candidates for further development as thrombin inhibitors. researchgate.net Another study on benzimidazole-containing quinolinyl oxadiazoles (B1248032) also reported anticoagulant properties. acs.org

Table 2: Other Pharmacological Applications of Benzimidazole Derivatives

| Application | Mechanism/Target | Example Finding | Reference |

|---|---|---|---|

| Antiulcer | Proton Pump Inhibition (H+/K+-ATPase) | Replacement of pyridine nucleus in omeprazole led to a compound with good antiulcer activity. | rasayanjournal.co.in |

| Antihypertensive | Angiotensin II Receptor Antagonism | Candesartan and Telmisartan are marketed drugs with a benzimidazole core. | researchgate.net |

| Antidiabetic | α-Amylase and α-Glucosidase Inhibition | A benzimidazole urea derivative showed significant α-glucosidase inhibition. | nih.gov |

| Anticonvulsant | Under Investigation | Derivatives of 5-methoxy-2-mercapto benzimidazole showed activity against induced epilepsy. | scholarsresearchlibrary.com |

| Anticoagulant | Thrombin Inhibition | 1,2,5-Trisubstituted benzimidazole derivatives showed better activity than argatroban. | researchgate.net |

Antimalarial Agents

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the discovery of new antimalarial agents with novel mechanisms of action. researchgate.netnih.gov Benzimidazole derivatives have been a significant area of investigation in the search for new antimalarials. nih.gov

Researchers have synthesized and evaluated a variety of benzimidazole derivatives for their in vitro activity against P. falciparum. One notable derivative is N-(5,6-Dimethyl-1H-benzimidazol-2-yl)picolinamide . In a study, this compound demonstrated significant antiplasmodial activity. nih.govresearchgate.net The synthesis involved the coupling of 2-amino-5,6-dimethylbenzimidazole (B145704) with picolinic acid. nih.gov The results indicated a preference for electron-donating groups, such as the dimethyl substitution on the benzimidazole ring, for enhanced activity. nih.govresearchgate.net

Another area of research has focused on 2-arylbenzimidazole derivatives. For instance, 2-(4-methoxyphenyl)-1H-benzimidazole was synthesized via microwave-assisted reaction between o-phenylenediamine (B120857) and 4-methoxybenzaldehyde (B44291) and showed excellent in vitro antimalarial activity against the P. falciparum 3D7 strain. researchgate.net

Furthermore, a series of 2-aminobenzimidazoles featuring a phenol (B47542) moiety at the N1 position have been developed. While not all are direct derivatives of this compound, the structure-activity relationship (SAR) studies provide valuable insights. For example, a derivative with a 4,5-dimethyl substituted phenol, 1-(2-hydroxy-4,5-dimethylphenyl)-1H-benzo[d]imidazol-2-amine , exhibited a potent IC₅₀ value of 6.4 ± 0.5 nM against the P. falciparum 3D7 strain. nih.gov This highlights the potential for methyl substitutions on the aromatic rings to significantly enhance antimalarial potency.

| Compound Name | Target/Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(5,6-Dimethyl-1H-benzimidazol-2-yl)picolinamide | P. falciparum HB3 | 0.85 | researchgate.net |

| 2-(4-methoxyphenyl)-1H-benzimidazole | P. falciparum 3D7 | Excellent Activity (Specific IC₅₀ not provided in abstract) | researchgate.net |

| N-(5-methyl-1H-benzimidazol-2-yl)picolinamide | P. falciparum HB3 | 0.98 | nih.gov |

Antihistamine Agents

Benzimidazole derivatives are well-established as H1-antihistamine agents, with several compounds having been developed for the treatment of allergic conditions. researchgate.netrsc.org The core benzimidazole structure is a key feature in many second-generation antihistamines, which are known for their non-sedating properties. nih.gov

A prominent example of a benzimidazole-based antihistamine is Astemizole (B1665302) . rsc.orgnih.gov It is a long-acting, non-sedating H1-receptor antagonist. nih.gov The structure of astemizole features a benzimidazole moiety linked to a piperidine (B6355638) ring. nih.gov Research in this area has focused on modifying the structure of astemizole to improve its activity and safety profile. rsc.org

Systematic structural modifications of astemizole have been carried out to explore the structure-activity relationships (SAR). rsc.org One study involved the synthesis of a series of benzimidazole derivatives to identify new H1 receptor antagonists with reduced potential for hERG channel blocking, a side effect associated with astemizole. researchgate.netrsc.org These studies indicated that substitutions on the exo-nitrogen atom and the C2 position of the benzimidazole ring are significant for antihistaminic activity. researchgate.net For example, compound 17d from a synthesized series, a benzyl-substituted benzimidazole derivative, showed excellent activity in reducing mast cell degranulation and had a decreased potency on the hERG channel compared to astemizole. researchgate.net

| Compound Name | Activity | Key Research Finding | Reference |

|---|---|---|---|

| Astemizole | H1-receptor antagonist | A long-acting, non-sedating antihistamine. nih.gov | rsc.orgnih.gov |

| Compound 17d (a benzyl-substituted benzimidazole derivative) | Potent H1 antihistamine activity | Showed excellent activity in reducing mast cell degranulation with decreased hERG potency compared to astemizole. researchgate.net | researchgate.net |

| Bilastine | H1-receptor antagonist | A non-sedating antihistamine used for allergic rhinitis and urticaria. scilit.com | scilit.com |

| Clemizole | H1-receptor antagonist | One of the earlier benzimidazole-based antihistamines. benthamscience.com | benthamscience.com |

| Emedastine | H1-receptor antagonist | Used for allergic conjunctivitis. benthamscience.com | benthamscience.com |

| Mizolastine | H1-receptor antagonist | A non-sedating antihistamine. benthamscience.com | benthamscience.com |

Applications in Materials Science and Industrial Processes

Corrosion Inhibition for Metal and Alloy Surfaces

Benzimidazole (B57391) derivatives, including 2,5-Dimethyl-1H-benzimidazole, are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. researchgate.netresearchgate.net The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov This adsorption is facilitated by the presence of nitrogen heteroatoms, which have free electron pairs, and the aromatic π-electrons of the benzimidazole ring system. These features allow the molecule to interact with the vacant d-orbitals of iron atoms on the steel surface. tandfonline.com

The mechanism of inhibition is typically of a mixed type, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The formation of this protective barrier effectively blocks the active sites for corrosion, significantly decreasing the corrosion rate. researchgate.net Studies on various benzimidazole derivatives have consistently shown that their inhibition efficiency increases with higher concentrations. researchgate.netnih.gov The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.nettandfonline.com

Research has demonstrated high inhibition efficiencies for benzimidazole compounds under various conditions. For instance, certain derivatives have achieved efficiencies exceeding 95% in 1 M HCl solutions. nih.govtandfonline.comnih.gov The effectiveness of these inhibitors is linked to their molecular structure, with substituents on the benzimidazole ring influencing the electron density and, consequently, the strength of the adsorption bond. researchgate.net

Table 1: Corrosion Inhibition Efficiency of various Benzimidazole Derivatives on Steel in 1 M HCl

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (η%) | Reference |

| 2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3) | 1 x 10⁻³ | 95.3 | tandfonline.com |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF₂) | Not Specified | 95.4 | nih.gov |

| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB) | 1 x 10⁻³ | 95.0 | researchgate.net |

| 1-octyl-2-(octylthio)-1H-benzimidazole (T3) | 1 x 10⁻³ | 93.0 | researchgate.net |

| Novel Benzimidazole Derivatives (B1, B2, B3) | Not Specified | 95.0 - 98.0 | nih.gov |

Development of New Materials and Dyes

The benzimidazole ring system is a fundamental component in the development of advanced materials and synthetic dyes. It serves as a versatile building block for creating more complex molecules with specific functional properties. In materials science, incorporating benzimidazole moieties into polymer backbones, such as polyimides, has been shown to enhance thermal stability and mechanical properties. mdpi.com The rigid, aromatic structure of the benzimidazole ring contributes to a higher glass transition temperature and improved thermal resistance in the resulting polymer. mdpi.com

In the field of color chemistry, benzimidazole derivatives are utilized in the synthesis of a variety of dyes, including azo dyes and fluorescent whitening agents. tubitak.gov.tratbuftejoste.com.ngmdpi.com Azo dyes containing the benzimidazole structure are synthesized through diazotization and coupling reactions. tubitak.gov.tratbuftejoste.com.ng For example, new azo dyes have been prepared by diazotizing a benzimidazole-containing aniline (B41778) and coupling the resulting diazonium salt with other organic compounds. tubitak.gov.tr These dyes have applications in coloring textiles, such as nylon fabrics, and other materials like plastics and paints. atbuftejoste.com.ng The specific substituents on the benzimidazole ring can be altered to tune the color and fastness properties of the final dye. atbuftejoste.com.ng

Table 2: Examples of Dyes and Materials Synthesized from Benzimidazole Derivatives

| Product Type | Starting Benzimidazole Derivative | Application | Key Finding | Reference |

| Azo Acid Dyes | Benzimidazole derivative coupled with Gamma acid and J-acid | Dyeing Nylon 6,6 Fabric | Produced firebrick and dark red colors with good fastness. | atbuftejoste.com.ng |

| Azo Dyes | 4-(1H-benzo[d]imidazol-2-yl)aniline | General Colorant | Synthesis of new azo dyes with 2-pyridone moieties. | tubitak.gov.tr |

| Isomeric Organic Dyes | N-butylbenzimidazole | Dye-Sensitized Solar Cells | Benzimidazole branch improves light-harvesting properties. | acs.org |

| High-Performance Polyimides | 2-(4-aminophenyl)-5-aminobenzimidazole (PABZ) | High-Temperature Films | Incorporation of benzimidazole improves thermal stability (Td5% up to 554 °C). | mdpi.com |

Use as Hardeners in Epoxy Resins

Benzimidazole groups exhibit strong reactivity with epoxy groups, particularly at elevated temperatures. This reactivity allows them to function as effective hardeners or curing agents in epoxy resin systems. Epoxy resins are thermosetting polymers that form a rigid, three-dimensional cross-linked network upon curing. acs.org The curing process, which involves the ring-opening polymerization of the epoxy groups, is initiated by a hardener. acs.org

When benzimidazole derivatives are used, the nitrogen atoms in the imidazole (B134444) ring can initiate the ring-opening of the epoxide. This reaction leads to the formation of a highly cross-linked polymer network. The incorporation of the rigid benzimidazole structure into the final epoxy matrix enhances the material's properties. Specifically, it can lead to increased thermal stability, higher glass transition temperatures, and improved chemical resistance compared to resins cured with conventional hardeners. researchgate.net This makes benzimidazole-cured epoxy resins suitable for applications demanding high performance, such as in aerospace components and advanced electronics.

Enhancers for Adhesives and Plastics

The inclusion of benzimidazole moieties is a strategy for enhancing the performance of adhesives and plastics. google.com In plastics, incorporating benzimidazole derivatives into the polymer structure can significantly improve thermal and mechanical properties. mdpi.comrsc.org The inherent rigidity and thermal stability of the benzimidazole ring contribute to a stronger and more heat-resistant plastic. mdpi.com This modification is particularly relevant for creating high-performance polymers used in demanding environments.

In adhesive formulations, benzimidazole compounds can be added to improve bond strength and durability. google.com The ability of the benzimidazole nitrogen atoms to form interactions with surfaces can promote better adhesion. Furthermore, their contribution to the thermal stability of the cured adhesive ensures that the bond retains its integrity at elevated temperatures. The chemical structure of these compounds can be tailored to optimize compatibility with the base polymer of the adhesive or plastic, ensuring a homogeneous material with enhanced characteristics. acs.org

Agrochemical Applications

The benzimidazole scaffold is a "privileged scaffold" in agrochemistry, forming the basis for a significant class of fungicides. researchgate.netnih.gov These compounds are widely used in agriculture to protect a variety of crops from fungal diseases. nih.gov Benzimidazole fungicides work by binding to β-tubulin, a protein essential for the formation of microtubules in fungal cells. wikipedia.org This binding action disrupts microtubule assembly, which in turn inhibits mitosis (cell division) and leads to the death of the fungus. wikipedia.org

Several commercial fungicides are based on the benzimidazole structure. nih.gov Their effectiveness, coupled with low toxicity to non-target organisms, has made them a cornerstone of disease management programs for many years. nih.gov Research in this area continues to explore new benzimidazole derivatives to overcome potential resistance in fungal populations and to develop compounds with a broader spectrum of activity. nih.gov

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for 2,5-dimethyl-1H-benzimidazole, and how can reaction yields be optimized? A: The compound is typically synthesized via the Phillips reaction, involving condensation of 4-methyl-1,2-diaminobenzene with triethyl orthoacetate under acidic conditions. Key parameters for yield optimization include:

- Reagent stoichiometry : A 1:1.2 molar ratio of diamine to orthoester improves cyclization efficiency .

- Temperature control : Maintaining reflux conditions (e.g., 100–120°C) ensures complete dehydration.

- Acid catalyst : Dilute HCl or H₂SO₄ accelerates imidazole ring formation .

Yield tracking via ¹H NMR (δ 2.38–2.45 ppm for methyl groups; δ 12.04 ppm for NH proton) confirms purity .

Advanced Synthesis: Alternative Catalysts

Q: How can solvent-free or mechanochemical approaches improve the synthesis of this compound? A: Mechanochemical synthesis (e.g., ball milling) reduces reaction time and solvent waste. Key steps:

- Reactant milling : Combine 4-methyl-1,2-diaminobenzene and triethyl orthoacetate with a catalytic acid (e.g., p-toluenesulfonic acid) in a ball mill.

- Time optimization : Reactions complete in 30–60 minutes vs. 6–12 hours for traditional methods.

- Yield comparison : Mechanochemical routes achieve ~75% yield, comparable to conventional methods but with reduced environmental impact .

Basic Characterization Techniques

Q: What analytical methods are essential for confirming the structure of this compound? A: Standard characterization includes:

- ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~2.4 ppm in ¹H; δ ~15–20 ppm in ¹³C). Aromatic protons resonate at δ 6.9–7.3 ppm .

- Mass spectrometry (MS) : Molecular ion peak at m/z 146 [M+H]⁺ confirms molecular weight.

- Melting point : A sharp range of 199–201°C indicates purity .

Advanced Crystallography Challenges

Q: How can crystallographic refinement resolve ambiguities in the crystal structure of this compound derivatives? A: Use SHELXL for high-resolution refinement:

- Data collection : Employ synchrotron X-ray sources for high-quality datasets.

- Twinning analysis : Apply the TWIN/BASF commands in SHELX to model twinned crystals.

- Hydrogen bonding : Validate intermolecular interactions (e.g., N–H⋯N) using OLEX2 visualization .

Biological Activity Evaluation

Q: What methodologies are recommended for assessing the antimicrobial activity of this compound derivatives? A: Follow standardized protocols:

- In vitro assays : Use broth microdilution (MIC determination) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922).

- Positive controls : Include ciprofloxacin (1–5 µg/mL) to validate assay conditions.

- Structure-activity relationship (SAR) : Modify substituents at N1 and C2/C5 positions to correlate electronic effects with activity .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activities of this compound analogs? A: Systematic approaches include: